5-Chloroacetyl-6-chlorooxindole
Overview
Description
5-Chloroacetyl-6-chlorooxindole is a chemical compound with the molecular formula C10H6Cl2NO2. It is a derivative of oxindole, featuring both chloroacetyl and chloro substituents on the indole ring.
Scientific Research Applications
5-Chloroacetyl-6-chlorooxindole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features
Mechanism of Action
Safety and Hazards
Future Directions
The feasibility of using 5-Chloroacetyl-6-chlorooxindole in various applications has been extensively studied, and the results have shown promising potential. The compound has been found to have antimicrobial, antitumor, and anti-inflammatory properties . It is also used as an intermediate in the synthesis of a variety of pharmaceuticals, including anticancer drugs, antiviral drugs, and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroacetyl-6-chlorooxindole typically involves the reaction of 6-chloro-2-oxindole with monochloroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in dichloromethane, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloroacetyl-6-chlorooxindole undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the reduction of the α-chloroketone to a chloride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted oxindoles.
Reduction Reactions: Products include reduced derivatives of the original compound.
Comparison with Similar Compounds
6-Chloro-2-oxindole: Lacks the chloroacetyl group, making it less reactive in certain substitution reactions.
5-Chloro-2-oxindole: Similar structure but without the additional chloro group, affecting its chemical reactivity.
Uniqueness: 5-Chloroacetyl-6-chlorooxindole is unique due to the presence of both chloro and chloroacetyl groups, which enhance its reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWVMDRRHHCTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395646 | |
Record name | 5-chloroacetyl-6-chlorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118307-04-3 | |
Record name | 5-(2-Chloroacetyl)-6-chlorooxindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118307-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloroacetyl-6-chlorooxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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